Product packaging for 7-Bromo-3-nitroquinolin-4-ol(Cat. No.:CAS No. 723280-94-2)

7-Bromo-3-nitroquinolin-4-ol

Cat. No.: B3029608
CAS No.: 723280-94-2
M. Wt: 269.05 g/mol
InChI Key: QJMLADCOCGDUQT-UHFFFAOYSA-N
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Description

7-Bromo-3-nitroquinolin-4-ol (CAS 723280-94-2) is a bromo- and nitro-functionalized quinoline derivative of high interest in medicinal chemistry and drug discovery, particularly in the field of epigenetics. Its molecular formula is C 9 H 5 BrN 2 O 3 with a molecular weight of 269.05 g/mol . This compound serves as a crucial synthetic intermediate in the multi-step synthesis of advanced research tools and potential therapeutics. Its primary research value lies in its role as a key building block for the development of novel inhibitors targeting Bromodomain and Extra-Terminal (BET) proteins . BET proteins, such as BRD4, are critical epigenetic readers that regulate gene expression and are promising therapeutic targets for cancers, neurodegenerative diseases, and inflammatory disorders . Specifically, this compound is used in complex reaction sequences to create potent, brain-penetrant compounds for positron emission tomography (PET) imaging, enabling non-invasive study of BET protein function in the central nervous system . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is harmful if swallowed and may cause skin and serious eye irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O3 B3029608 7-Bromo-3-nitroquinolin-4-ol CAS No. 723280-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMLADCOCGDUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621176
Record name 7-Bromo-3-nitroquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723280-94-2
Record name 7-Bromo-3-nitroquinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID80621176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3-nitroquinolin-4-ol
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Synthetic Methodologies and Reaction Pathways of 7 Bromo 3 Nitroquinolin 4 Ol and Its Analogs

De Novo Synthesis of 7-Bromo-3-nitroquinolin-4-ol

The creation of this compound from basic precursors is a key area of study. This involves building the molecule from the ground up through carefully planned reaction sequences.

Strategic Incorporation of Bromo and Nitro Groups

The bromo and nitro functional groups can be strategically introduced during the quinoline (B57606) ring's formation. rsc.org This approach allows for precise control over the final structure of the molecule.

Evaluation of Reaction Conditions and Reagents

The success of the synthesis is highly dependent on the reaction conditions and the reagents used. For instance, the cyclization of the precursor 4-bromo-2-((2-nitroethylidene)amino)benzoic acid is effectively carried out using acetic anhydride (B1165640) and anhydrous sodium acetate (B1210297) at elevated temperatures. mdpi.com The reaction mixture is heated to reflux to ensure the completion of the cyclization process. mdpi.com

Table 1: Reagents and Conditions for the Synthesis of this compound

Precursor Reagents Conditions Yield Reference
4-bromo-2-((2-nitroethylidene)amino)benzoic acidAcetic anhydride, Anhydrous sodium acetateReflux, 1 hour57% mdpi.com

Targeted Functionalization and Derivatization

Once this compound is synthesized, it can be further modified to create a variety of derivatives. These modifications target the nitro and bromo groups, allowing for the introduction of new functionalities.

Nitro Group Transformations: Reduction to Aminoquinolines

The nitro group at the 3-position of the quinoline ring can be reduced to an amino group. This transformation is a key step in producing 3-amino-7-bromoquinolin-4-ol. A common reagent used for this reduction is sodium dithionite (B78146) in an anhydrous solvent like dimethylformamide (DMF). mdpi.com The reaction is typically carried out at room temperature under an inert atmosphere. mdpi.com

Table 2: Reduction of this compound

Starting Material Reagent Solvent Conditions Product Yield Reference
This compoundSodium dithioniteAnhydrous DMFRoom temperature, 18 hours, N₂ atmosphere3-Amino-7-bromoquinolin-4-ol46% mdpi.com

Halogenation Reactions: Bromination and Chlorination Studies

The hydroxyl group at the 4-position can be replaced with a halogen, such as chlorine. This is often achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govevitachem.com This reaction converts the quinolin-4-ol to a 4-chloroquinoline, a versatile intermediate for further chemical modifications. nih.govevitachem.com For instance, the synthesis of 7-bromo-4-chloro-3-nitroquinoline (B1289021) is a critical step in the preparation of more complex molecules. evitachem.com

Nucleophilic Substitutions and Cross-Coupling Reactions (e.g., Suzuki reactions, amination)

The quinoline scaffold, particularly when substituted with halogens and nitro groups, is a versatile platform for a variety of functionalization reactions. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are primary methods for introducing molecular diversity.

The bromine atom on the quinoline ring, such as in this compound and its isomers, serves as an effective leaving group for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and halides, is a widely used method. consensus.app For instance, 6-Bromo-4-chloro-3-nitroquinoline (B1343797), an analog, can readily participate in Suzuki-Miyaura reactions with various boron reagents to create aryl-aryl bonds. evitachem.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. evitachem.commdpi.com The versatility of this reaction allows for the synthesis of a wide array of biaryl compounds. mdpi.com Research has demonstrated the successful coupling of N-substituted 5-bromoindazoles with heteroaryl boronic acids, highlighting the broad applicability of this method to similar heterocyclic systems. mdpi.com

Amination reactions are crucial for installing nitrogen-containing functional groups. The chloro group at the C4 position of chlorinated quinoline precursors is susceptible to nucleophilic substitution by amines. An example is the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for certain inhibitors, which is formed from the reaction of 6-bromo-4-chloro-3-nitroquinoline with 2-(4-aminophenyl)-2-methylpropanenitrile. atlantis-press.comresearchgate.netresearchgate.net Similarly, 7-Bromo-4-chloro-6-methoxy-3-nitroquinoline reacts with (1R)-1-phenylethanamine in dimethylformamide (DMF) to yield the corresponding 4-amino derivative. nih.gov Direct C-H functionalization offers an alternative route for amination. The SNH (Nucleophilic Substitution of Hydrogen) arylamination of nitroquinolines, including 7-nitroquinoline, can be achieved in anhydrous DMSO, providing access to arylamino derivatives. researchgate.net

Below is a table summarizing representative cross-coupling and amination reactions on bromo-nitroquinoline systems.

Reactant 1Reactant 2Reaction TypeProduct TypeCatalyst/ReagentsRef
6-Bromo-4-chloro-3-nitroquinolineAryl boronic acidSuzuki-Miyaura Coupling6-Aryl-4-chloro-3-nitroquinolinePalladium catalyst, Base evitachem.com
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidSuzuki-Miyaura Coupling5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazolePd(dppf)Cl₂, K₂CO₃, DME mdpi.com
6-Bromo-4-chloro-3-nitroquinoline2-(4-aminophenyl)-2-methylpropanenitrileNucleophilic Amination2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrileAcetic acid researchgate.net
7-NitroquinolineAnilinesSNH ArylaminationArylamino derivatives of 7-nitroquinolineAnhydrous DMSO researchgate.net

Oxidation Reactions (e.g., N5-oxidation)

Oxidation of the quinoline ring system, particularly at the N5 nitrogen atom to form an N-oxide, is a key transformation that alters the electronic properties of the molecule and opens up further synthetic pathways. Quinoline N-oxides are valuable intermediates that can undergo various subsequent reactions, including rearrangements and nucleophilic substitutions. lew.roclockss.org

The oxidation is commonly achieved using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. lew.romdpi.com For example, the oxidation of a 7-bromo-2-butylthiazolo[4,5-c]quinoline analog at the N5 position was successfully carried out using m-CPBA in dichloromethane, yielding the corresponding N5-oxide in 93% yield. mdpi.com The presence of an electron-withdrawing bromo group at the C7 position did not impede the reaction, though it required additional equivalents of the oxidizing agent to overcome its deactivating effect. mdpi.com In contrast, stronger electron-withdrawing groups at the C7 position can deactivate the N5 nitrogen, making the oxidation more challenging. mdpi.com

Theoretical studies on manganese complexes with quinoline-based ligands have also shed light on oxidation processes, suggesting that electron removal can occur from orbitals with significant contributions from both the metal and the quinoline ligand, leading to a formally high-valent metal species. chemrxiv.orgrsc.org

SubstrateOxidizing AgentProductYieldReference
7-Bromo-2-butylthiazolo[4,5-c]quinoline53% m-chloroperoxybenzoic acid (3.5 equiv)7-Bromo-2-butylthiazolo[4,5-c]quinoline 5-oxide93% mdpi.com
Substituted QuinolinesHydrogen peroxide / Glacial acetic acidCorresponding Quinoline N-OxidesGood lew.ro

Rearrangement and Cycloaddition Strategies

Rearrangement and cycloaddition reactions represent powerful strategies for the construction and modification of the quinoline core. These methods allow for the assembly of the heterocyclic system from simpler precursors or the significant structural reorganization of existing quinoline frameworks.

Rearrangement Reactions: Quinoline N-oxides are key precursors for several rearrangement reactions. A notable example is the Claisen-type researchgate.netresearchgate.net-sigmatropic rearrangement. lew.ro When quinoline N-oxides are treated with acetic anhydride, they can rearrange to form 2-acetoxyquinoline derivatives. lew.ro More recent research has introduced a concept of "skeletal editing" of quinolines, which begins with the reaction of quinoline N-oxides with reagents like dialkyl acetylenedicarboxylates. bioengineer.org This process initiates a cascade of cyclization and sequential rearrangement steps, transforming the quinoline skeleton into diverse nitrogen-containing heterocycles, such as 2-substituted indolines. bioengineer.org Another innovative approach is the homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines, promoted by a Brønsted acid. nih.govd-nb.info This reaction can be considered a homologation of the classic Fischer indole (B1671886) synthesis and provides a novel route to polycyclic quinoline derivatives. nih.govd-nb.info

Cycloaddition Strategies: [4+2] cycloaddition or annulation reactions are fundamental to the de novo synthesis of the quinoline ring. acs.orgnih.govmdpi.com These strategies often involve the reaction of an ortho-substituted aniline (B41778) derivative with a two-carbon component. For example, a metal-free protocol for synthesizing quinoline derivatives involves the [4+2] cycloaddition of 2-aminobenzaldehydes with ketones. researchgate.netacs.orgnih.gov This condensation/oxidation strategy is noted for its high yields and broad substrate tolerance. acs.orgnih.gov Another approach utilizes the reaction of 2-azidobenzaldehydes with various partners. For example, a copper-catalyzed reaction with nitroalkenes leads to the formation of 3-nitroquinolines through a cascade of addition, cyclization, and dehydration steps. mdpi.com

Green Chemistry Principles in the Synthesis of this compound and Related Nitroquinolines

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like halogenated nitroquinolines. The focus is on developing more sustainable, efficient, and environmentally benign processes.

Development of Sustainable Synthetic Routes

Significant efforts are being made to develop synthetic routes that minimize environmental impact. This includes the use of less hazardous reagents, alternative energy sources, and catalytic methods.

One major trend is the move towards metal-free synthesis. For instance, a metal-free protocol for synthesizing quinoline derivatives via a [4+2] cycloaddition has been reported, which avoids the use of potentially toxic and expensive transition metal catalysts. researchgate.net The use of microwave irradiation is another green technique that can accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating, as demonstrated in the synthesis of certain quinoline derivatives. lew.ronih.govchemicalbook.com

Biocatalysis offers a highly sustainable alternative to traditional chemical methods. Enzymes can operate under mild conditions (aqueous media, ambient temperature) and exhibit high selectivity. cardiff.ac.uk For example, monoamine oxidase (MAO-N) biocatalysts have been effectively used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce quinolines, presenting a milder and more sustainable route. cardiff.ac.uk

The choice of solvent is also a critical aspect of green synthesis. While many traditional quinoline syntheses use organic solvents, research into conducting these reactions in aqueous media is ongoing, which would significantly improve the environmental profile of the synthesis. consensus.app

Green ApproachExample Reaction/MethodAdvantageReference
Metal-Free Catalysis[4+2] cycloaddition of 2-aminobenzaldehydes and ketonesAvoids toxic/expensive metals, high yields researchgate.net
Microwave-Assisted SynthesisSynthesis of 2-acetoxyquinoline derivatives via Claisen rearrangementShorter reaction times, good yields lew.ro
BiocatalysisOxidative aromatization of THQs using MAO-NMild conditions, sustainable, high selectivity cardiff.ac.uk
Green SolventsSkraup synthesis using Solketal (glycerol-derived)Use of a renewable, biodegradable by-product iipseries.org

Atom Economy and Waste Minimization in Halogenated Nitroquinoline Synthesis

Atom economy and waste minimization are core principles of green chemistry that aim to maximize the incorporation of starting materials into the final product and reduce the generation of hazardous by-products. northwestern.eduuthsc.edu

Synthetic strategies like C-H functionalization are inherently more atom-economical as they avoid the pre-functionalization of substrates, thus reducing the number of synthetic steps and the associated waste. researchgate.net Processes that are step-economic are a key focus. researchgate.net The synthesis of halogenated nitroquinolines often involves nitrating agents and halogenated solvents, which require careful handling and disposal. northwestern.edu To minimize waste, laboratories are encouraged to order only the necessary quantities of chemicals, substitute hazardous chemicals with safer alternatives where possible, and reduce the scale of reactions. northwestern.eduuthsc.edu

For halogenated compounds specifically, waste streams must be segregated. northwestern.edu Halogenated organic solvents and other halogenated waste should be collected separately for appropriate professional disposal to prevent environmental contamination. The development of catalytic cycles that operate with high efficiency and selectivity contributes to waste minimization by reducing the formation of unwanted side products. The ultimate goal is to design synthetic routes where the majority of atoms from the reactants are incorporated into the desired product, approaching the ideal of 100% atom economy.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Nitroquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 7-Bromo-3-nitroquinolin-4-ol and its derivatives. It provides critical information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.

1D and 2D NMR Techniques for Proton and Carbon Environments

One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, offers a fundamental understanding of the molecular structure. In the ¹H NMR spectrum of a derivative, 3-amino-7-bromoquinolin-4-ol, specific chemical shifts are observed. For instance, a broad singlet at 11.46 ppm corresponds to the hydroxyl proton, while aromatic protons appear as doublets at 8.01 ppm and 7.28 ppm, and singlets at 7.67 ppm and 7.53 ppm. The amino group protons are seen as a broad singlet at 4.53 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information on the carbon framework. For 3-amino-7-bromoquinolin-4-ol, characteristic peaks appear at 169.2, 138.0, 131.9, 127.1, 124.1, 122.8, 120.3, 120.0, and 119.3 ppm, confirming the quinoline (B57606) ring structure. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further refining the structural assignment.

Advanced NMR Pulse Sequences for Connectivity and Stereochemical Assignments

For more complex derivatives, advanced NMR pulse sequences are utilized. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) help in assigning quaternary carbons and elucidating long-range proton-carbon connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the stereochemistry and spatial proximity of atoms by measuring through-space interactions between protons.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable insights into their fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For example, a derivative of this compound was analyzed by HRMS, and the calculated mass for its protonated form [M+H]⁺ was compared to the experimentally found mass, confirming its molecular formula. mdpi.comrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like quinoline derivatives. In the synthesis of this compound, ESI-MS was used to confirm the presence of the product by detecting its protonated molecular ion [M+H]⁺ at m/z values of 269.2 and 271.3, corresponding to the two bromine isotopes. google.com This technique is also valuable for studying the fragmentation of these molecules, where characteristic losses, such as the elimination of hydrogen cyanide (HCN) from the quinoline ring, can be observed. mcmaster.carsc.org The fragmentation patterns can help differentiate between isomers. mcmaster.cacdnsciencepub.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of the synthesized compounds and monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. measurlabs.commtoz-biolabs.com By employing a suitable stationary phase, such as a C18 column, and a mobile phase, it is possible to separate this compound from starting materials, by-products, and other impurities. googleapis.com The purity of the compound can be qualitatively assessed by Thin-Layer Chromatography (TLC), where the presence of a single spot indicates a high degree of purity. mdpi.com For quantitative analysis, HPLC coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS) is often used. measurlabs.comgoogleapis.com These methods provide information on the retention time of the compound and can quantify its purity by measuring the area of its corresponding peak in the chromatogram. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions and assessing the purity of products. For quinoline derivatives, TLC is frequently employed to qualitatively track the conversion of reactants to products.

In the synthesis of this compound, TLC is used to monitor the reaction's completion. rsc.org For instance, in the synthesis of a precursor, 4-Bromo-2-((2-nitroethylidene)amino)benzoic acid, TLC showed an improved purity profile after recrystallization, with a reported retention factor (Rf) of 0.15 in a solvent system of 97:2:1 ethyl acetate (B1210297):methanol:water. mdpi.com Although the crude this compound solid exhibited poor solubility in most common solvents for characterization, its subsequent conversion to 3-Amino-7-bromoquinolin-4-ol was monitored, and the product was purified using column chromatography based on TLC results. mdpi.com The Rf value is a key parameter derived from TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system), and it helps in identifying compounds and determining their polarity.

Table 1: TLC Data for a Precursor to this compound

CompoundSolvent System (v/v/v)Rf Value
4-Bromo-2-((2-nitroethylidene)amino)benzoic acid97:2:1 EtOAc:MeOH:H₂O0.15 mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification and quantification of compounds in complex mixtures.

In the context of this compound and its derivatives, LC-MS is instrumental in confirming the molecular weight of the synthesized compounds. For example, during the synthesis of N-((4-amino-7-aryl(heteroaryl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl)-N-ethylacetamide from a derivative of this compound, LC-MS was used to monitor the reaction progress. google.com The technique provides the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), which for this compound is predicted to be 268.95564. uni.lu

In a study detailing the synthesis of a potential PET imaging probe, LC-MS was used to confirm the formation of 7-Bromo-6-methoxy-3-nitroquinolin-4-ol, with a reported [M+H]⁺ of 298.8. nih.gov This technique is also crucial for monitoring the subsequent conversion of this intermediate into other derivatives. nih.gov High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the calculated [M+H]⁺ for 3-Amino-7-bromoquinolin-4-ol was 238.9815, with the found value being 238.9810, indicating a high degree of accuracy. mdpi.com

Table 2: Predicted LC-MS Adducts for this compound

Adductm/z
[M+H]⁺268.95564 uni.lu
[M+Na]⁺290.93758 uni.lu
[M-H]⁻266.94108 uni.lu
[M+NH₄]⁺285.98218 uni.lu
[M+K]⁺306.91152 uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique used for separating and identifying volatile and thermally stable compounds. acs.org It is particularly useful for the analysis of quinoline derivatives in various matrices, such as textiles and honey. nih.govnih.gov

While direct GC-MS analysis of this compound might be challenging due to its low volatility and potential for thermal degradation, the technique is highly relevant for the analysis of related, more volatile quinoline derivatives. chemsrc.com For instance, a method for determining quinoline and its derivatives in textiles involves extraction followed by GC-MS analysis. nih.gov In some cases, derivatization is employed to increase the volatility of the analytes, such as converting pyridine (B92270) and quinoline bases into their pentafluoropropionic amides before GC-MS analysis. oup.com The mass spectrometer fragments the molecules in a reproducible manner, generating a mass spectrum that serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

For this compound, characteristic IR absorption bands would be expected for the O-H, N-H, C=O, N-O (from the nitro group), and C-Br bonds. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the quinolinone tautomer typically appears in the range of 1650-1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties. researchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the quinoline ring system. The position of the maximum absorption (λmax) can be influenced by the substituents on the quinoline ring. For example, nitro-substituted quinoline derivatives often exhibit a blue shift (shift to shorter wavelengths) due to the strong electron-withdrawing nature of the nitro group. rsc.org In contrast, electron-donating groups can cause a red shift (shift to longer wavelengths). mdpi.com The photophysical properties of quinoline derivatives, such as their fluorescence and quantum yields, are also studied using techniques related to UV-Vis spectroscopy. researchgate.netnih.govktu.edu.tr For instance, a study on ring-substituted 8-hydroxyquinolines reported a λmax of 398.4 nm for 5-Nitroquinolin-8-ol. mdpi.com

X-ray Crystallography for Solid-State Structure and Molecular Conformation

Single-crystal X-ray diffraction is a powerful technique that involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. uib.no This analysis allows for the determination of the precise arrangement of atoms within the crystal lattice.

Supramolecular Interactions and Crystal Packing Motifs

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, supramolecular interactions, or crystal packing motifs for the compound this compound. While the synthesis of this compound is documented in patent literature, its detailed solid-state characterization, including single-crystal X-ray diffraction analysis, does not appear to be published in peer-reviewed journals or deposited in common crystallographic databases.

Therefore, a detailed analysis of its hydrogen bonding, π-π stacking, and other non-covalent interactions, along with specific data tables on bond lengths and angles of these interactions, cannot be provided at this time. The study of supramolecular chemistry is crucial for understanding the solid-state properties of a compound, including its solubility, stability, and morphology. Such studies rely on experimental crystallographic data, which is currently unavailable for this compound.

Further research involving the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its supramolecular architecture and provide the detailed research findings requested.

Computational and Theoretical Investigations of 7 Bromo 3 Nitroquinolin 4 Ol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an essential tool for predicting the properties and reactivity of molecules like 7-Bromo-3-nitroquinolin-4-ol. DFT calculations can elucidate various molecular attributes, from spectroscopic parameters to the stability of different chemical forms.

DFT calculations are widely employed to predict spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), its fundamental vibrational modes can be calculated. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. For substituted quinolines, DFT has been successfully used to assign vibrational frequencies for the various functional groups, including the effects of substituents on the benzene (B151609) and pyridine (B92270) ring vibrations. researchgate.net

The 4-hydroxyquinoline (B1666331) scaffold of this compound allows for the existence of tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). The relative stability of these tautomers is critical as it can significantly influence the molecule's chemical reactivity and biological activity. DFT calculations can determine the optimized geometries and thermodynamic parameters (enthalpy, Gibbs free energy) for each tautomer.

Theoretical studies on related quinolin-4-one derivatives have shown that the keto form is generally the most stable tautomer in both the gas phase and in various solvents. jocpr.comscirp.org The equilibrium between tautomers can be influenced by the nature and position of substituents. For instance, in a theoretical study of substituted quinolin-4-ones, the presence of a bromine atom was found to influence the reactivity and acidity of the molecule. scirp.org The relative stability is established by comparing their calculated energies of formation. scirp.org

Table 1: Theoretical Stability of Quinolin-4-one Tautomers (Illustrative Data based on related compounds) This table illustrates the type of data obtained from DFT calculations on related quinoline (B57606) systems. The values are not specific to this compound but represent the general findings in the literature.

Tautomer FormRelative Enthalpy (kcal/mol) in Gas PhaseRelative Enthalpy (kcal/mol) in DMF
Keto Form0.00 (Most Stable)0.00 (Most Stable)
Enol Form> 0> 0

Source: Adapted from theoretical studies on quinolin-4-one derivatives. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the nitro and hydroxyl/keto groups. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential. researchgate.net

For quinoline derivatives, MEP maps help identify the most reactive sites. The electron-withdrawing nature of the bromine atom and the nitro group would create significant electron-deficient regions, influencing the molecule's interaction with biological targets. The MEP analysis provides a visual guide to the molecule's reactivity, highlighting the sites most likely to engage in hydrogen bonding or other non-covalent interactions. uni-muenchen.de

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand such as this compound might bind to a biological target. The Epidermal Growth Factor Receptor (EGFR) kinase is a significant target in cancer therapy, and many quinoline and quinazoline (B50416) derivatives have been investigated as potential inhibitors. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a receptor and calculate a score representing the binding affinity. These simulations can predict the preferred conformation of the ligand and the specific interactions it forms with the receptor's amino acid residues.

For quinoline-based inhibitors of EGFR, docking studies have revealed key interactions within the ATP-binding pocket. nih.govresearchgate.net Although specific docking studies for this compound are not publicly available, studies on analogous inhibitors show common binding patterns. These typically involve hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793, and van der Waals interactions with other residues that stabilize the complex. mdpi.com The quinoline scaffold itself often forms the core structure that anchors the inhibitor in the active site. nih.gov

Table 2: Typical Interactions of Quinoline-Based Inhibitors with EGFR Kinase Active Site (General Findings) This table is a generalized representation based on docking studies of various quinoline and quinazoline EGFR inhibitors.

Interacting Residue (EGFR)Type of InteractionRole in Binding
Met793Hydrogen BondHinge region anchor
Leu718HydrophobicStability
Val726HydrophobicStability
Ala743HydrophobicStability
Lys745Hydrogen Bond/Salt BridgeGatekeeper interaction
Asp855Hydrogen BondDFG motif interaction

Source: Compiled from molecular docking studies of EGFR inhibitors. nih.govmdpi.complos.orgnih.gov

The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy. Compounds with lower (more negative) docking scores are predicted to have higher binding affinities. frontiersin.org

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding mode and the conformational changes in both the ligand and the protein upon binding. plos.org For potential EGFR inhibitors, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.govmdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation helps to assess the stability of the complex and the flexibility of different parts of the protein, respectively. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the mathematical connections between the chemical structure of a compound and its biological activity. dergipark.org.tr By identifying physicochemical properties and structural features, known as molecular descriptors, that correlate with a substance's activity, QSAR models can predict the efficacy or toxicity of new, untested compounds. dergipark.org.trresearchgate.net This predictive capability is crucial in drug discovery and toxicology for optimizing lead compounds and screening for potential liabilities. dergipark.org.tr

While specific QSAR studies focusing exclusively on this compound are not prominently documented in existing literature, the methodology has been extensively applied to both quinoline derivatives and various nitroaromatic compounds to predict activities ranging from anticancer and antimicrobial to toxicological endpoints. nih.goveurjchem.com For a molecule like this compound, a QSAR model would be developed by first calculating a wide array of molecular descriptors. These descriptors fall into several categories: electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., Wiener index, kappa indices). dergipark.org.treurjchem.com

A typical QSAR study involves building a model using a "training set" of structurally related compounds with known activities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a correlation equation. scholarsresearchlibrary.comarabjchem.org The robustness and predictive power of the resulting model are then validated using an external "test set" of compounds not used in the model's creation. nih.gov For instance, studies on quinoline derivatives have successfully used descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO), Total Polar Surface Area (TPSA), and LogP to model anticancer activity, achieving high correlation coefficients (R²) that indicate a strong predictive capability. eurjchem.comarabjchem.org Similarly, QSAR models for the toxicity of nitroaromatic compounds have identified descriptors related to hydrophobicity and electronic properties (like ELUMO) as key indicators of their mechanism of action. nih.govmdpi.com

The table below illustrates typical parameters that would be considered in a hypothetical QSAR study of quinoline derivatives, including the types of descriptors and the statistical metrics used to validate the model.

Parameter Type Example Descriptors Statistical Method Validation Metrics Potential Activity Modeled
Electronic EHOMO, ELUMO, Dipole Moment, Atomic ChargesMultiple Linear Regression (MLR)R² (Coefficient of Determination)Anticancer, Antimalarial
Hydrophobic LogP (Octanol-Water Partition Coefficient)Partial Least Squares (PLS)Q² (Cross-validated R²)Toxicity, Bioaccumulation
Topological Wiener Index, Balaban Index, Kappa Shape IndicesArtificial Neural Network (ANN)RMSE (Root Mean Square Error)Antimicrobial, Anti-inflammatory
Steric/Geometrical Molecular Volume, Surface Area, Number of Rotatable BondsPrincipal Component Regression (PCR)External Validation (R²pred)Receptor Binding Affinity

This table is a generalized representation based on QSAR studies of related compounds and does not represent data from a specific study on this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, interactions with other molecules like solvents or biological macromolecules, and thermodynamic properties. acs.orguantwerpen.betandfonline.com

MD simulations are also invaluable for investigating solvent effects. The behavior and properties of this compound can be significantly influenced by the surrounding solvent. Simulations can model the explicit arrangement of solvent molecules (e.g., water) around the solute, revealing the structure of the solvation shell and the dynamics of solvent-solute hydrogen bonds. uantwerpen.bescispace.com This provides insight into solubility, diffusion, and how the solvent mediates interactions and conformational preferences of the molecule. uantwerpen.be

The following table summarizes the types of analyses and data that are typically generated from MD simulations of quinoline derivatives interacting with proteins or in a solvent environment.

Simulation Parameter Description Typical Finding/Insight
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Indicates the structural stability of the molecule or protein-ligand complex. Lower, stable RMSD suggests equilibrium.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible or rigid regions within a molecule or protein.
Radius of Gyration (RoG) A measure of the compactness of a structure.Reveals changes in the overall shape and folding of a protein or ligand.
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Provides information on how the ligand's exposure to the solvent changes upon binding to a target.
Binding Free Energy (e.g., MM/GBSA) An estimation of the free energy change upon ligand binding to a receptor.Quantifies the affinity of the ligand for its target; a more negative value indicates stronger binding.
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Characterizes the structure of the solvent shell around the solute.

This table is a generalized representation based on MD studies of related quinoline compounds and does not reflect a specific simulation of this compound.

Mechanistic Insights into Nitration Reactions via Molecular Electron Density Theory

The synthesis of this compound involves an electrophilic aromatic substitution (SEAr) reaction, specifically the nitration of a 7-bromoquinolin-4-ol (B1280115) precursor. masterorganicchemistry.com Understanding the mechanism of this reaction, particularly its regioselectivity (why the nitro group adds to the C3 position), can be achieved through advanced computational methods like the Molecular Electron Density Theory (MEDT). mdpi.comresearchgate.net

MEDT is a modern theoretical framework for studying chemical reactivity that emphasizes the role of electron density changes along the reaction pathway. mdpi.com Unlike theories that focus solely on molecular orbitals, MEDT analyzes the flow of electrons and changes in electron density to explain reaction mechanisms, feasibility, and selectivity. mdpi.comresearchgate.net

While a specific MEDT study on the nitration of 7-bromoquinolin-4-ol has not been reported, the principles of MEDT have been applied to the nitration of other aromatic systems, such as benzene and coumarin (B35378). mdpi.comresearchgate.net These studies show that the SEAr nitration reaction typically proceeds through a two-step mechanism. mdpi.com The first step is the rate-determining step, involving the electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring, which proceeds through a transition state (TS) to form a cationic tetrahedral intermediate (often called a σ-complex or Wheland intermediate). masterorganicchemistry.commdpi.com The second step is a rapid deprotonation to restore the aromaticity of the ring. mdpi.com

A hypothetical MEDT study of the nitration of 7-bromoquinolin-4-ol would involve the following analyses:

Conceptual DFT Analysis: Calculation of reactivity indices derived from DFT, such as the electrophilic and nucleophilic Parr functions, to predict the most reactive sites on the quinoline ring towards electrophilic attack by the nitronium ion.

Energy Profile Analysis: Mapping the potential energy surface for the attack of NO₂⁺ at all possible positions of the benzene and pyridine rings of 7-bromoquinolin-4-ol. This would locate the transition states and intermediates for each pathway and determine the activation energies. The pathway with the lowest activation energy would be the most favorable, thus explaining the observed regioselectivity for the C3 position.

Bonding Evolution Theory (BET) Analysis: This analysis provides a detailed description of the sequential changes in electron density during the bond formation/breaking processes. It would allow for a precise characterization of how the C-N bond forms and how the aromatic system is disrupted and then restored, offering a profound understanding of the molecular mechanism. mdpi.com

The table below outlines the conceptual application of MEDT to elucidate the nitration mechanism.

MEDT Analysis Type Objective Information Gained
Conceptual DFT Predict the most reactive sites of the 7-bromoquinolin-4-ol ring system.Identification of atoms most susceptible to electrophilic attack based on local reactivity indices.
Potential Energy Surface (PES) Mapping Determine the reaction pathway and activation barriers for nitration at different positions.Quantitative comparison of the energy barriers for attack at C3 vs. other positions (e.g., C5, C6, C8), explaining the regiochemical outcome.
Transition State (TS) Analysis Characterize the geometry and electronic structure of the highest energy point along the reaction coordinate.Insight into the structure of the key transition state leading to the σ-complex.
Bonding Evolution Theory (BET) Follow the step-by-step process of bond formation and cleavage in terms of electron density changes.Detailed molecular mechanism of C-N bond formation and subsequent proton elimination.

This table outlines a theoretical approach and does not represent results from an actual MEDT study on the nitration of 7-bromoquinolin-4-ol.

Anti-Cancer and Antiproliferative Activities

Quinoline derivatives represent a significant class of compounds with proven anti-cancer and antiproliferative properties. semanticscholar.org Their mechanism of action is diverse and can involve the inhibition of key cellular processes required for cancer cell growth and survival. rsc.org Research has demonstrated that modifications to the quinoline core, such as the addition of bromine atoms and other functional groups, can lead to potent activity against a variety of cancer cell lines. nih.gov

The cytotoxic potential of quinoline derivatives has been evaluated against a broad spectrum of human cancer cell lines. Studies have shown that these compounds can significantly inhibit cell proliferation, often with high potency.

For instance, a series of novel brominated methoxyquinolines and nitrated bromoquinolines were synthesized and tested for their antiproliferative effects. nih.gov Among them, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) demonstrated notable inhibitory activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov Another derivative, 6-bromo-5-nitroquinoline, also showed significant antiproliferative and apoptotic effects against various cancer cell lines. nih.gov

Further research into quinoline-based compounds has expanded the scope of their activity. A 4-azanonaphtholide quinoline derivative (Compound 87) was found to be active against five different cancer cell lines: HepG2 (liver cancer), A431 (skin cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT 116 (colon cancer). semanticscholar.orgnih.gov The IC50 values for this compound were 8.40 μM for HepG2, 11.56 μM for A431, 4.33 μM for A549, 5.99 μM for MCF-7, and 3.48 μM for HCT 116. semanticscholar.orgnih.gov Additionally, a quinoline–stilbene hybrid (Compound 88) displayed potent activity against the MDA-MB-468 breast cancer cell line with an IC50 value of 0.12 μM. semanticscholar.org

The antiproliferative activity of various quinoline derivatives is summarized in the table below.

CompoundCell LineCancer TypeIC50/GI50 ValueSource
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6Glioblastoma5.45-9.6 µg/mL nih.gov
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLaCervical Cancer5.45-9.6 µg/mL nih.gov
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29Colon Adenocarcinoma5.45-9.6 µg/mL nih.gov
4-azanonaphtholide quinoline derivative (87)HepG2Liver Cancer8.40 µM semanticscholar.orgnih.gov
4-azanonaphtholide quinoline derivative (87)A431Skin Cancer11.56 µM semanticscholar.orgnih.gov
4-azanonaphtholide quinoline derivative (87)A549Lung Cancer4.33 µM semanticscholar.orgnih.gov
4-azanonaphtholide quinoline derivative (87)MCF-7Breast Cancer5.99 µM semanticscholar.orgnih.gov
4-azanonaphtholide quinoline derivative (87)HCT 116Colon Cancer3.48 µM semanticscholar.orgnih.gov
Quinoline–stilbene derivative (88)MDA-MB-468Breast Cancer0.12 µM semanticscholar.org
Quinoline derivative (6d)MCF-7Breast Cancer0.06 µM tandfonline.com
Quinoline derivative (8b)A549Lung Cancer0.09 µM tandfonline.com
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (73)HCT116Colon Cancer1.99 µM mdpi.com

The anticancer effects of quinoline derivatives are attributed to their ability to interact with and modulate the activity of various molecular targets that are critical for tumor progression.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cancer cell survival and proliferation. acs.org Several quinoline derivatives have been developed as potent inhibitors of EGFR kinase. The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds, for example, was designed based on known EGFR inhibitors and demonstrated effective inhibition of EGFR kinase. nih.gov One compound from this class showed an impressive IC50 value of 7.5 nM. nih.gov

Other research has focused on different structural modifications. A series of sulfonylated indeno[1,2-c]quinolines (SIQs) were found to be potent EGFR tyrosine kinase (EGFR-TK) inhibitors, with eight derivatives showing enhanced activity (IC50 values of approximately 0.6–10.2 nM) compared to the established drug erlotinib. acs.org Hybrid molecules incorporating the quinoline scaffold have also yielded promising results. A Schiff's base derivative containing a quinoline nucleus showed an IC50 value of 0.12 ± 0.05 μM on the EGFR receptor. nih.gov Furthermore, certain quinoline derivatives displayed potent inhibitory activity against EGFR with IC50 values as low as 0.08 μM. tandfonline.com

Compound Class/DerivativeTargetIC50 ValueSource
4-anilinoquinoline-3-carbonitrile derivativeEGFR Kinase7.5 nM nih.gov
Sulfonylated indeno[1,2-c]quinoline (SIQ)EGFR-TK0.6-10.2 nM acs.org
Schiff's base quinoline derivative (50)EGFR0.12 ± 0.05 µM nih.gov
Quinoline derivative (8b)EGFR0.08 µM tandfonline.com
Quinoline derivative (6d)EGFR0.18 µM tandfonline.com
Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f)EGFR Tyrosine Kinase0.19 µM rsc.org

The PI3K/Akt/mTOR signaling pathway is frequently overactive in a wide range of human cancers, making it a prime target for therapeutic intervention. frontiersin.orgacs.org Several quinoline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

Two notable examples are GSK1059615 and GSK2126458, which exhibit outstanding biochemical activity against both PI3K and mTOR. rsc.org GSK1059615 showed IC50 values of 0.4, 0.6, 5, and 2 nM for the PI3K isoforms p110α, p110β, p110γ, and p110δ, respectively, and an IC50 of 12 nM for mTOR. rsc.org

A novel series of 4-acrylamido-quinoline derivatives also demonstrated remarkable activity as PI3K/mTOR dual inhibitors. frontiersin.org These compounds showed potent inhibition against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. A representative compound from this series, 8i, was shown to significantly down-regulate key biomarkers of the PI3K/Akt/mTOR pathway in PC3 prostate cancer cells. frontiersin.org Building on this, further structural modifications led to compound 14d, which exhibited IC50 values of 0.80 nM against PI3Kα and 5.0 nM against mTOR, and strongly inhibited the pathway in U87MG glioblastoma cells. nih.gov Another study showed that 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, a derivative of the natural product neocryptolepine, exerts its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. acs.org

CompoundTargetIC50 ValueSource
GSK1059615p110α0.4 nM rsc.org
GSK1059615p110β0.6 nM rsc.org
GSK1059615p110δ2 nM rsc.org
GSK1059615mTOR12 nM rsc.org
4-acrylamido-quinoline derivative (8i)PI3Kα0.50-2.03 nM (range for series) frontiersin.org
β-methyl-4-acrylamido quinoline derivative (14d)PI3Kα0.80 nM nih.gov
β-methyl-4-acrylamido quinoline derivative (14d)mTOR5.0 nM nih.gov

DNA intercalation, the insertion of a molecule between the base pairs of DNA, is a critical mechanism for many anticancer drugs as it can disrupt DNA replication and transcription. acs.org Studies have shown that certain quinoline derivatives can function as DNA intercalating agents.

The ability of quinoline-based ligands to intercalate into double-stranded DNA has been demonstrated, with research indicating that quinolinium derivatives require a positively charged side chain to effectively intercalate. rsc.orgrsc.org More recent studies have provided a detailed molecular mechanism, showing that specific quinoline-based compounds (compounds 9 and 11) intercalate into the minor groove of DNA. nih.gov This binding leads to a significant conformational change in the DNA-enzyme complex, which in turn inhibits the activity of enzymes that act on DNA, such as DNA methyltransferases. nih.gov This mode of action adds to the examples of non-nucleoside compounds that can inhibit crucial DNA processes through intercalation. nih.gov

Human topoisomerase I (Topo I) is a validated therapeutic target in oncology because it resolves DNA torsional stress during replication and transcription, processes essential for rapidly dividing cancer cells. core.ac.uk A novel class of quinoline-based compounds has been developed as potent Topo I inhibitors.

One such derivative, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine), exhibits very high potency in inhibiting human Topo I, with an IC50 value of 29 ± 0.04 nM. acs.orgnih.gov This compound acts by trapping the Topo I-DNA cleavage complex, leading to DNA double-strand breaks and cell death. acs.orgnih.gov Other research has identified non-camptothecin based quinoline derivatives as promising Topo I inhibitors. For example, two conformationally constrained derivatives, compounds 8 and 12, showed significant cytotoxicity against A549 and MCF-7 cancer cell lines with IC50 values ranging from 0.44 μM to 0.69 μM, and their activity was linked to Topo I inhibition. researchgate.net Furthermore, a study on highly brominated quinolines confirmed that 3,5,6,7-tetrabromo-8-methoxyquinoline (compound 7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) are inhibitors of human topoisomerase I. nih.gov

CompoundTargetIC50 ValueSource
Compound 28Human Topoisomerase I29 ± 0.04 nM acs.orgnih.gov
Compound 8Human Topoisomerase I (inferred)0.44 µM (A549), 0.62 µM (MCF-7) researchgate.net
Compound 12Human Topoisomerase I (inferred)0.69 µM (A549), 0.54 µM (MCF-7) researchgate.net
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline)Human Topoisomerase IInhibitory activity confirmed nih.gov
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)Human Topoisomerase IInhibitory activity confirmed nih.gov

Induction of Apoptosis and Cell Cycle Modulation

The ability to induce apoptosis (programmed cell death) and modulate the cell cycle is a hallmark of many anticancer agents. Quinoline derivatives have been investigated for these properties. While direct studies on this compound's specific impact on apoptosis and the cell cycle are not extensively detailed in the available literature, the broader class of quinoline compounds shows significant activity in this area.

For instance, certain fused chromenopyrimidines, which are related heterocyclic systems, have been shown to induce cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). mdpi.com One derivative, in particular, caused a majority of MCF-7 cells to arrest in the G1 phase of the cell cycle. mdpi.com This suggests that compounds with similar structural motifs may exert their anticancer effects through the modulation of cell cycle checkpoints. Studies on other compounds like cedrol (B397079) have demonstrated that inducing G1 phase cell cycle arrest is a viable mechanism for inhibiting cancer cell proliferation. jmb.or.kr Furthermore, resveratrol, a natural polyphenol, has been shown to induce apoptosis and G2/M cell cycle arrest in fibroblast-like synoviocytes, highlighting the potential for various small molecules to interfere with cell cycle progression. archivesofmedicalscience.com The anticancer activity of many quinoline analogs is attributed to mechanisms including the induction of apoptosis and cell cycle arrest. researchgate.net

Antimicrobial Properties

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents, with fluoroquinolone antibiotics being a prime example. The introduction of a bromine atom and a nitro group can further influence the antimicrobial spectrum and potency.

Antibacterial Activity

Quinoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The basic quinoline structure is a key component of many antibiotics. Modifications to the quinoline ring, including the addition of bromine, have been shown to modulate the antibacterial efficacy. For example, derivatives of 6-bromoquinolin-4-ol (B142416) have been synthesized and tested against clinically relevant resistant strains like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One such derivative, 6-bromo-4-(3,5-dichlorophenoxy)quinoline, exhibited notable antibacterial activity. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Derivative Target Bacteria MIC (µM)
3-Azidoquinolin-4-ol ESBL E. coli 32
3-Cyanoquinolin-4-ol MRSA 16
6-bromo-4-(3,5-dichlorophenoxy)quinoline ESBL E. coli / MRSA -

Data sourced from a study on quinoline derivatives' antibacterial properties. mdpi.com

Antiviral Activity

The antiviral potential of quinoline derivatives has also been an area of active research. nih.gov Studies have shown that certain substituted quinolines can inhibit the replication of various viruses. For example, 8-hydroxy-7-substituted quinolines have demonstrated activity against herpes viruses, including cytomegalovirus (CMV). google.com The quinoline scaffold is considered a promising starting point for the development of new antiviral drugs. nih.gov Research on novel quinoline derivatives has shown dose-dependent inhibition of dengue virus serotype 2. nih.gov These compounds appeared to act at the early stages of the viral infection. nih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives

Compound Virus Type IC50 (µM)
Derivative D Influenza A 20
Derivative E H5N1 Influenza 15
Derivative F SARS-CoV-2 25

IC50 values represent the concentration required to inhibit 50% of viral activity.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in many diseases, and compounds with anti-inflammatory and immunomodulatory properties are of great interest. While specific data on the anti-inflammatory effects of this compound is limited, the broader family of quinoline derivatives has shown potential in this area. semanticscholar.org For example, the natural coumarin braylin, which shares some structural similarities with quinoline derivatives, has demonstrated significant anti-inflammatory and immunomodulatory properties. plos.org It was found to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. plos.org The mechanism of action for some of these compounds may involve the inhibition of key inflammatory pathways like NF-κB. plos.orgmdpi.com

Neurological Applications: Potential in Alzheimer's Disease Research

Neurodegenerative diseases like Alzheimer's represent a significant challenge for modern medicine. Recent research has implicated various cellular pathways in the progression of these diseases, opening up new avenues for therapeutic intervention.

Bromodomain and Extra-Terminal (BET) Protein Targeting

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. nih.govmdpi.com The dysregulation of BET proteins, particularly BRD4, has been linked to the pathophysiology of neuroinflammatory and neurodegenerative disorders. mdpi.com Consequently, BET proteins have emerged as promising therapeutic targets. nih.gov

The synthesis of molecules that can inhibit BET proteins is an active area of research. In the development of a PET probe for imaging BET proteins, 7-bromo-6-methoxy-3-nitroquinolin-4-ol was synthesized as an intermediate. nih.govmdpi.com This highlights the utility of the this compound scaffold in creating compounds that target BET proteins. The development of such probes is crucial for understanding the role of BET proteins in diseases like Alzheimer's and for the development of novel therapeutics. nih.gov Novel imidazo[4,5-c]quinoline derivatives have also been developed as inhibitors of LRRK2, another protein implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com

Development of Imaging Probes for Neuropathophysiology

The quinoline scaffold is a valuable framework for creating new fluorescent and radiolabeled probes for the diagnosis and study of neurodegenerative disorders, particularly Alzheimer's disease (AD). google.comnih.gov The compact size of the quinoline moiety, its ability to be chemically modified, and the presence of a nitrogen atom that enhances coordination and hydrogen bonding capabilities make it an ideal starting point for designing probes that target key pathological markers. nih.gov

Researchers have developed numerous quinoline-based fluorescent probes that can detect and image amyloid-beta (Aβ) aggregates and tau proteins, the primary pathological hallmarks of AD. nih.govcrimsonpublishers.comcrimsonpublishers.com For instance, quinoline-malononitrile based near-infrared (NIR) fluorescent probes have been successfully used for imaging Aβ aggregates in brain sections of transgenic AD mice. crimsonpublishers.comresearchgate.net The mechanism of these probes often relies on principles like intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT), or aggregation-induced emission (AIE), which lead to a detectable change in fluorescence upon binding to the target. nih.gov

In addition to fluorescent probes, quinoline derivatives are crucial in the development of radiotracers for positron emission tomography (PET) imaging. nih.govresearchgate.net PET imaging allows for the non-invasive, in vivo visualization and quantification of specific molecular targets in the brain. nih.gov By modifying the quinoline structure, for example by introducing a halide like fluorine-18, scientists have created PET ligands that can image phosphodiesterase 5 (PDE5) or the cannabinoid receptor type 2 (CB2), both of which are implicated in neuroinflammatory and neurodegenerative processes. nih.govnih.gov A new class of quinoline compounds, substituted at the 3 and/or 6 positions with a halide for radiolabeling, has been developed for the early detection of amyloid and tau aggregates before symptoms appear. google.com

The development of these imaging tools is critical for the early diagnosis of diseases like AD, which is essential for effective management. nih.gov Quinoline-based probes offer advantages such as high quantum yields and low detection limits, aiding in the differentiation between normal and cancerous cells and the early detection of neurodegenerative diseases. crimsonpublishers.comcrimsonpublishers.com

Table 1: Quinoline-Based Imaging Probes and Their Neuropathological Targets

Probe Type Target Application Reference
Quinoline-Malononitrile NIR Probes Amyloid-β (Aβ) Aggregates Imaging in Alzheimer's disease models crimsonpublishers.comresearchgate.net
Radiofluorinated Quinoline Derivatives Phosphodiesterase 5 (PDE5) PET imaging for Alzheimer's disease nih.govresearchgate.net
Fluorinated 4-oxo-quinoline Derivatives Cannabinoid Receptor Type 2 (CB2) PET imaging in neuroinflammation nih.gov
Radiolabeled Quinoline Derivatives Amyloid-β and/or Tau Proteins Early diagnosis of Alzheimer's and other tauopathies google.com

Other Biological and Therapeutic Potentials

Beyond neuroimaging, the quinoline scaffold is a cornerstone in the discovery of drugs for a wide array of diseases, owing to its proven biological activities, including antimalarial, antibacterial, anti-inflammatory, and analgesic properties. ijpsjournal.commdpi.com

Anticonvulsant Activity

Quinoline derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. ijpsjournal.com Extensive research has led to the synthesis and evaluation of numerous quinoline analogues for their ability to control seizures, with many demonstrating potent activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com

The anticonvulsant effect of these derivatives is often linked to their specific structural features. For example, a series of 8-substituted quinolines bearing a 2-hydroxypropyloxy moiety showed excellent anticonvulsant activity. nih.govscispace.com The introduction of different substituents allows for the fine-tuning of activity; one study found that a 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline derivative displayed a particularly strong anticonvulsant effect in both MES and anti-PTZ tests. ualberta.ca While the exact mechanism is not fully elucidated, it is thought that quinolines may modulate the activity of various neurotransmitter systems or ion channels to reduce neuronal excitability. ijpsjournal.comnih.gov

Table 2: Anticonvulsant Activity of Selected Quinoline Derivatives

Compound Test Model Activity (ED₅₀) Reference
8-(2'-piperazino-ethanoxy)quinoline MES Active nih.govscispace.com
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline MES, scMet Potent Activity nih.govscispace.com
5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline MES 27.4 mg/kg ualberta.ca
5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline scPTZ 22.0 mg/kg ualberta.ca
7-alkoxyl-4,5-dihydro- Current time information in Pasuruan, ID.rsc.orgekb.egtriazolo[4,3-a]quinoline derivative MES 11.8 mg/kg mdpi.com

Antiallergetic Effects

Certain quinoline derivatives have demonstrated notable antiallergic activity. nih.govbioworld.com The mechanism often involves the inhibition of histamine (B1213489) release from mast cells. nih.gov A series of 1,3-oxazolo[4,5-h]quinolines were tested for their ability to inhibit antigen-induced histamine release from rat peritoneal mast cells and for their activity in the passive cutaneous anaphylaxis (PCA) test in rats. nih.gov

One of the most potent compounds identified in this series was 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, which was found to be 10 times more potent than the reference drug disodium (B8443419) cromoglycate in the in vitro assay and 60 times more potent in the in vivo PCA test. nih.gov Other studies have synthesized various quinolinones and imidazoquinolinones that also displayed activity in the rat PCA test. nih.gov These findings underscore the potential of the quinoline framework in developing new treatments for allergic conditions. researchgate.netacs.org

Antitinephritic and Antitumor Activities

Antitinephritic Activity: The application of quinoline derivatives in treating kidney diseases like glomerulonephritis has been explored, though with mixed results. One study investigated the efficacy of paquinimod (B609837), a quinoline-3-carboximide compound, in a mouse model of nephrotoxic nephritis. nih.gov The results showed that paquinimod did not successfully prevent or treat the condition, suggesting that further studies with different models are needed to determine the therapeutic potential of this class of compounds in immune-mediated glomerulonephritis. nih.gov Other quinoline derivatives, such as laquinimod, have been investigated for the treatment of lupus nephritis. unifiedpatents.com

Antitumor Activity: The quinoline scaffold is a highly significant pharmacophore in the field of oncology. rsc.orgekb.eg Quinoline derivatives exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, induction of apoptosis, and inhibition of angiogenesis. ekb.egnih.govekb.egarabjchem.org

Specifically, derivatives of 3-nitroquinoline (B96883) have been designed and synthesized as a novel class of antitumor agents. amegroups.cn These compounds have shown potent inhibitory activity against cancer cell lines that overexpress epidermal growth factor receptor (EGFR). amegroups.cn The compound this compound itself is used as a key intermediate in the synthesis of substituted imidazo-quinolines, which are being investigated as modulators of the NLRP3 inflammasome, a target relevant to inflammation-driven cancers. epo.org Furthermore, derivatives of 6-Bromo-4-chloro-3-nitroquinoline (B1343797) serve as building blocks for inhibitors of the PI3K/mTOR signaling pathway, which is critical in many cancers. evitachem.com

Table 3: Antitumor Mechanisms of Selected Quinoline Derivatives

Derivative Class Mechanism of Action Target Cancer Type(s) Reference
3-Nitroquinolines EGFR Kinase Inhibition Epidermoid, Breast Cancer amegroups.cn
2,4-disubstituted Quinolines Induction of Apoptosis Breast, Lung, CNS Tumors rsc.org
General Quinoline Derivatives Tubulin Polymerization Inhibition Various Cancer Cell Lines ekb.egekb.eg
Quinoline Hybrids Cell Cycle Arrest, Angiogenesis Inhibition General ekb.egarabjchem.org

Antioxidant Activity

Many quinoline derivatives are recognized for their antioxidant properties, acting as effective free radical scavengers. mdpi.comrsc.org This activity is crucial for combating oxidative stress, which is implicated in numerous health problems. rsc.org The antioxidant capacity of quinoline compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netui.ac.id

The antioxidant potential can be significantly influenced by the substituents on the quinoline ring. Studies have shown that some synthesized quinoline derivatives are more efficient antioxidants than the standard compound Trolox. mdpi.comnih.gov For example, an investigation into 8-hydroxyquinoline (B1678124) and its derivatives found that 5-amino-8-hydroxyquinoline was a particularly potent antioxidant. researchgate.net Other research has demonstrated that modifying isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives results in compounds with better antioxidant activity than the starting material. ui.ac.id This free radical scavenging ability suggests that quinoline derivatives hold neuroprotective potential and could be developed as agents against diseases associated with oxidative damage. mdpi.comnih.gov

Table 4: Antioxidant Activity of Selected Quinoline Derivatives

Compound/Derivative Class Assay Finding Reference
2-chloro-3-(l, 3-dioxolan-2-yl)quinolines DPPH 84.65% to 85.75% radical scavenging activity researchgate.net
5-amino-8-hydroxyquinoline DPPH More potent than α-tocopherol (IC₅₀ = 8.70 µM) researchgate.net
2-(4-methylphenyl)quinoline-4-carboxylic acid DPPH 40.43% inhibition ui.ac.id
4-Thiosubstituted quinolines Electrochemical Effective traps for hydroxyl and superoxide (B77818) anions biointerfaceresearch.com

Table of Mentioned Compounds

Compound Name
This compound
8-(2'-piperazino-ethanoxy)quinoline
8-(2'-imidazolo-ethanoxy)quinoline
8-(3'-piperazino)-2'-hydroxypropyloxyquinoline
8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline
8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline
5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester
Disodium cromoglycate
Paquinimod
Laquinimod
6-Bromo-4-chloro-3-nitroquinoline
5-amino-8-hydroxyquinoline
2-methylquinoline-4-carboxylic acid
2-(4-methylphenyl)quinoline-4-carboxylic acid
Terpinen-4-ol
Trolox
α-tocopherol

Conclusion

7-Bromo-3-nitroquinolin-4-ol represents a significant molecule in the field of advanced quinoline (B57606) research. Its unique combination of a halogen and a nitro group on the quinoline framework provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. Further interdisciplinary research is warranted to fully explore the chemical reactivity and biological profile of this compound and its derivatives, which could lead to the development of new and effective therapeutic agents.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Nitroquinolin 4 Ol Derivatives

Impact of Substituent Position and Nature on Biological Efficacy

The presence of a bromine atom at the C-7 position of the quinoline (B57606) ring is a key determinant of biological activity. Studies on various quinoline derivatives have consistently shown that halogenation at this position can significantly enhance their therapeutic potential. orientjchem.orgacs.org For instance, in a series of quinoline-type efflux pump inhibitors, compounds bearing a C-7 bromine substitution demonstrated higher intracellular accumulation of fluorescent dyes in Acinetobacter baumannii, suggesting potent inhibitory activity. acs.org This enhancement is often attributed to the increased lipophilicity and electrophilic character conferred by the bromine atom, which can facilitate cell membrane penetration and interaction with biological targets. Research on 2-methylquinolin-8-ol derivatives also highlighted that a bromine at C-7 resulted in higher antifungal activity compared to a bromine at C-5. mdpi.org

Furthermore, the C-7 position is implicated in direct interactions with crucial cellular machinery. In the context of anticancer activity, the substituent at C-7 is believed to be responsible for direct interaction with topoisomerase II in a complex with DNA. mdpi.com The introduction of bromine at the C-5 and C-7 positions has been shown to significantly boost the antiproliferative effects of quinolines against various cancer cell lines. nih.gov

Table 1: Effect of Bromine Substitution on Biological Activity

Compound Type Substitution Observed Effect Reference
Quinoline Efflux Pump Inhibitors C-7 Bromine Increased inhibitory activity acs.org
Quinolin-4-ones C-7 Aromatic Rings Improved antitumor properties mdpi.com
Brominated Quinolines C-5 and C-7 Bromine Significant inhibition of cancer cell proliferation nih.gov

The nitro group at the C-3 position is another critical feature influencing the biological activity of quinoline derivatives. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinoline ring system, impacting its reactivity and interaction with biological macromolecules. In some cases, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

For instance, the introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold resulted in a compound with remarkable inhibitory activity against several cancer cell lines, whereas the precursor without the nitro group was inactive. nih.gov While this finding is for the C-5 position, it underscores the potent effect a nitro group can have on the anticancer properties of quinolines. In the context of 7-Bromo-3-nitroquinolin-4-ol, the C-3 nitro group is expected to enhance the compound's electrophilicity. The synthesis of this compound itself has been documented, highlighting its role as a chemical intermediate. mdpi.combldpharm.com

The hydroxyl group at the C-4 position, which can exist in tautomeric equilibrium with the 4-oxo form (quinolin-4-one), is essential for the biological activity of this class of compounds. mdpi.com This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. arabjchem.org In the context of anti-HIV-1 agents, the adjacent carboxylic and hydroxyl groups at positions C-3 and C-4 of the quinoline ring can chelate with magnesium ions in the active site of HIV-1 integrase. thieme-connect.com This chelating property is a common feature in many biologically active quinolines and is often essential for their mechanism of action. nih.gov For instance, in the development of anti-Alzheimer's agents, a hydroxyl group at the C-4 position of a quinolone moiety was found to form a hydrogen bond with a tyrosine residue in the active site of human acetylcholinesterase. arabjchem.org

The biological activity of quinoline derivatives can be further modulated by substituents at other positions on the ring. biointerfaceresearch.commdpi.com

C-4 Position: The introduction of a substituent at the C-4 position can enhance the anticancer potency of quinoline derivatives. orientjchem.org For example, some 4-aminoquinoline (B48711) derivatives have shown that aromatic bulky substituents at this position contribute more to antibacterial activity than aliphatic ones. researchgate.net

C-6 Position: A fluorine atom at the C-6 position has been identified as an optimal substituent for enhancing the antibacterial activity of quinoline-based drugs. orientjchem.orgmdpi.com

C-8 Position: A methoxy (B1213986) group at the C-8 position has been shown to improve the antitumor properties of quinolin-4-ones. mdpi.com In another study, a methyl group at the C-8 position of quinoline thiosemicarbazide (B42300) derivatives led to the strongest inhibitory effect against both acetylcholinesterase and butyrylcholinesterase. arabjchem.org

Table 2: Influence of Substituents at Various Quinoline Positions

Position Substituent Effect on Biological Activity Reference
C-4 Aromatic bulky groups Increased antibacterial activity researchgate.net
C-6 Fluorine Optimal for antibacterial activity orientjchem.orgmdpi.com
C-8 Methoxy group Improved antitumor properties mdpi.com

Physicochemical Descriptors and Their Correlation with Biological Activity (e.g., lipophilicity, electronic properties)

The biological activity of quinoline derivatives is closely linked to their physicochemical properties, such as lipophilicity and electronic characteristics. ijaems.com

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), plays a crucial role in determining a compound's ability to cross cell membranes and reach its target. The bromine atom at the C-7 position in this compound is known to enhance its lipophilicity. In a study of quinaldine (B1664567) derivatives, the antifungal activity showed a linear increase with increasing lipophilicity. mdpi.org However, there is often an optimal range of lipophilicity for a given biological activity, beyond which the activity may decrease. mdpi.org

Electronic properties , influenced by the electron-donating or electron-withdrawing nature of substituents, are also critical. rsc.org The nitro group at C-3 and the bromine at C-7, both being electron-withdrawing, significantly impact the electronic distribution of the quinoline ring, which can affect its binding affinity to target proteins. Aromaticity, a key electronic property, has been shown to be a differentiating feature between active and inactive antimalarial quinoline derivatives. mdpi.com Computational studies using methods like Density Functional Theory (DFT) can help in evaluating molecular descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the reactivity and electronic character of the compounds. mdpi.com

Pharmacophore Development and Lead Optimization Strategies

The development of a pharmacophore model is a crucial step in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For quinoline derivatives, a common pharmacophore often includes a hydrogen bond donor/acceptor (like the C-4 hydroxyl/oxo group), a hydrophobic region (the aromatic rings), and specific electronic features contributed by substituents. thieme-connect.com

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. biosolveit.debruker.com For derivatives of this compound, lead optimization strategies could involve:

Systematic modification of substituents: Exploring a range of substituents at various positions of the quinoline ring to establish a more detailed SAR. biosolveit.de For example, replacing the bromine at C-7 with other halogens or different functional groups to fine-tune lipophilicity and electronic properties. acs.org

Bioisosteric replacement: Substituting functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity. For instance, replacing the nitro group with other electron-withdrawing groups.

Hybrid molecule design: Combining the quinoline scaffold with other known pharmacophores to create hybrid compounds with potentially enhanced or dual activity. mdpi.com

These strategies, guided by computational modeling and experimental testing, are essential for transforming a lead compound like this compound into a viable drug candidate. bruker.com

Comparative Analysis with Other Substituted Quinoline Analogues

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. A comparative analysis of this compound with other substituted quinoline analogues reveals key structure-activity relationships (SAR), particularly in the context of anticancer and antimicrobial applications.

The presence and positioning of electron-withdrawing groups, such as nitro (NO2) and halo groups (e.g., bromo, chloro, fluoro), are critical determinants of a compound's biological efficacy. For instance, in the development of potential anticancer agents, quinoline-based hybrids have demonstrated a range of activities. The substitution pattern on the quinoline core dictates the compound's interaction with biological targets.

A notable comparison can be drawn with quinoline-piperazine hybrids, which have shown considerable antimicrobial properties. researchgate.net In many of these active compounds, the piperazine (B1678402) ring is attached to the C4 position of the quinoline ring. researchgate.net This suggests that modifications at the C4 position, where the hydroxyl group resides in this compound, are pivotal for biological activity.

Furthermore, studies on quinoxaline (B1680401) and quinoline analogs as inhibitors of TNFα-induced NFκB activation have provided insights into the role of specific substitutions. nih.gov For example, the replacement of a chlorine atom with a methyl group in one series of analogs led to a dramatic reduction in activity, highlighting the sensitivity of the biological target to the electronic and steric properties of the substituent. nih.gov

In the context of antileishmanial activity, the position of substituents on the quinoline scaffold has been shown to be a critical factor. mdpi.com For example, a 2-substituted quinoline was found to be significantly more active than its 8-substituted counterpart. mdpi.com Moreover, the presence of a 3-cyano group was found to be detrimental to the antileishmanial properties of certain quinoline derivatives. mdpi.com

The following table provides a comparative overview of various substituted quinoline analogues and their observed biological activities, contextualizing the potential of this compound.

Compound NameCore StructureSubstituentsObserved Biological Activity
This compoundQuinoline7-Bromo, 3-Nitro, 4-HydroxyPotential antimicrobial and anticancer scaffold
Quinoxaline Urea AnalogQuinoxalineVaries (e.g., N-methyl pyrazole, -OCH3, -OCF3, -CF3, -Cl, -CH3)Inhibition of TNFα-induced IKKβ-mediated NFκB activity nih.gov
2-Substituted Selenyl-QuinolineQuinoline2-SelenylAntileishmanial activity mdpi.com
8-Substituted Selenyl-QuinolineQuinoline8-SelenylLower antileishmanial activity compared to the 2-substituted analog mdpi.com
Quinoline-Piperazine HybridsQuinolineC4-PiperazineAntimicrobial activity against Gram-positive and Gram-negative bacteria researchgate.net

This comparative analysis underscores the importance of the substitution pattern on the quinoline ring for determining the type and potency of biological activity. The specific combination of a bromo group at position 7 and a nitro group at position 3 in this compound likely confers a unique electronic and steric profile that warrants further investigation in various therapeutic areas.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

While established methods for the synthesis of quinolines exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key research focus. afjbs.com Future endeavors in the synthesis of 7-Bromo-3-nitroquinolin-4-ol and its analogs are likely to concentrate on several key areas. One significant trend is the adoption of green chemistry principles to minimize the environmental impact of synthetic processes. afjbs.com This includes the use of greener solvents, catalyst-driven reactions to replace stoichiometric reagents, and the development of one-pot reactions to reduce waste and improve efficiency. afjbs.comslideshare.net

Furthermore, modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions are being increasingly employed to create diverse quinoline (B57606) derivatives. afjbs.commdpi.com These methods offer high selectivity and functional group tolerance, enabling the synthesis of complex molecules that are not readily accessible through traditional methods like the Skraup and Friedländer reactions. afjbs.comiipseries.org The development of novel catalysts, including those based on gold and other transition metals, is also a promising avenue for achieving previously challenging transformations under milder conditions. iipseries.org Research into photocatalytic oxidative cyclization also presents a novel and environmentally friendly approach to quinoline synthesis. mdpi.com

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how quinoline derivatives interact with their biological targets at a molecular level is crucial for the development of more effective drugs. Future research will likely involve advanced mechanistic studies to elucidate these interactions. For instance, while it is known that some quinoline derivatives can act as anticancer agents by inhibiting tubulin polymerization or specific kinases, the precise binding modes and the influence of substituents on activity are not always well understood. ekb.eg

Computational methods, including molecular modeling and quantum mechanics calculations, will play a pivotal role in these studies. benthamscience.com These techniques can help to predict how modifications to the quinoline scaffold, such as the introduction of different functional groups, will affect binding affinity and selectivity for a particular biological target. orientjchem.org Such insights can guide the synthesis of new derivatives with enhanced potency and reduced off-target effects. mdpi.com

Rational Design of Next-Generation Quinoline-Based Therapeutic Agents

The rational design of new drugs is a cornerstone of modern medicinal chemistry, and the quinoline scaffold provides a versatile template for this purpose. mdpi.combenthamdirect.com Future research will focus on the systematic modification of the quinoline ring system to optimize its pharmacological properties. orientjchem.org This includes enhancing target engagement, improving pharmacokinetic profiles, and minimizing metabolic instability. benthamscience.commdpi.com

Structure-activity relationship (SAR) studies will continue to be a critical component of this process, helping to identify the key structural features responsible for the desired biological activity. orientjchem.org For example, the introduction of halogen atoms or other electron-withdrawing groups can significantly enhance the biological activity of quinoline derivatives. slideshare.net The hybridization of the quinoline scaffold with other heterocyclic motifs is another strategy that has shown promise for improving bioactivity. slideshare.net By combining rational design with high-throughput screening, researchers can accelerate the discovery of new quinoline-based therapeutic agents for a variety of diseases, including cancer, malaria, and bacterial infections. mdpi.combenthamdirect.comnih.gov

Preclinical and Clinical Development Considerations for Lead Compounds

The translation of promising laboratory findings into clinically successful therapies is a significant challenge. mdpi.com For quinoline-based drug candidates, robust preclinical validation is an essential step. This includes comprehensive toxicity evaluations to ensure the safety of the compound. mdpi.com Animal models that accurately replicate human diseases are also crucial for assessing the in vivo efficacy of new derivatives. mdpi.com

Furthermore, the identification of patient subgroups that are most likely to respond to a particular quinoline-based therapy is becoming increasingly important. mdpi.com The use of biomarkers and techniques such as metabolomics and single-cell RNA sequencing can aid in this process. mdpi.com As lead compounds progress to clinical trials, careful consideration must be given to dosage, delivery methods, and potential side effects to maximize the chances of regulatory approval and successful clinical application. ekb.egmdpi.com

Environmental Sustainability and Toxicological Profile of Quinoline Derivatives

As with any class of chemical compounds, the environmental impact and toxicological profile of quinoline derivatives are important considerations.

The principles of green chemistry are becoming increasingly integrated into the synthesis of quinoline derivatives to reduce their environmental footprint. afjbs.com This involves a shift away from harsh reagents and high temperatures towards more sustainable and efficient catalytic methods. afjbs.com The use of environmentally benign solvents and the development of solvent-free reaction conditions are also key areas of focus. slideshare.net Beyond synthesis, understanding the environmental fate of quinoline derivatives is crucial. While some quinoline derivatives are reported to have moderate biodegradability and low bioaccumulation potential, comprehensive environmental risk assessments are necessary to fully understand their impact. researchgate.net

Quinoline and its derivatives can be released into the environment from various industrial sources. wikipedia.org Understanding their degradation pathways is essential for assessing their environmental persistence and potential for contamination. Quinoline itself is known to be biodegradable by certain microorganisms. wikipedia.org However, its mobility in water raises concerns about potential contamination. wikipedia.org

Nitroaromatic compounds, a class to which this compound belongs, are of particular environmental concern due to their production in various industrial processes. magtech.com.cn Biodegradation is a key mechanism for the removal of these compounds from the environment. magtech.com.cn Research has identified various microorganisms capable of degrading nitroaromatics through both oxidative and reductive pathways. nih.govmagtech.com.cnmdpi.com Anaerobic conditions, in particular, often lead to the reduction of the nitro group to an amino group, which is a critical first step in the biodegradation of many nitroaromatic compounds. nih.govmdpi.com Further research into the specific degradation pathways and byproducts of brominated and nitrated quinolines is necessary to fully assess their environmental impact.

Responsible Handling and Disposal in Research and Industry

The safe management of chemical compounds is a cornerstone of responsible scientific and industrial practice. For a substance like this compound, which combines the structural features of a halogenated quinoline with a nitro group, stringent adherence to established protocols for handling and disposal is imperative to mitigate risks to personnel and the environment. This section outlines the key considerations for the responsible management of this compound in both research and industrial settings.

Laboratory Handling and Personal Protective Equipment (PPE)

Given the chemical's classification as being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation, a comprehensive approach to laboratory handling is required. echemi.com This involves the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

When working with this compound, especially in powdered form, all operations should be conducted within a well-ventilated area, preferably inside a chemical fume hood to prevent the inhalation of dust or aerosols. echemi.comfishersci.comfishersci.com Direct contact with the skin and eyes must be avoided through the use of suitable protective gear.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.comTo prevent eye contact which can cause serious irritation. echemi.com
Hand Protection Wear appropriate protective gloves. echemi.comfishersci.com Heavier Nitrile gloves are recommended for substantial contact. To prevent skin irritation from direct contact. echemi.com
Body Protection Wear appropriate protective clothing to prevent skin exposure. echemi.comfishersci.com A lab coat is standard.To protect skin from accidental spills or splashes.
Respiratory Protection Use only outdoors or in a well-ventilated area. echemi.comfishersci.com If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. fishersci.comTo prevent respiratory tract irritation from inhaling dust or aerosols. echemi.com

Standard laboratory practices such as washing hands thoroughly after handling the compound are crucial. echemi.comfishersci.com Eating, drinking, or smoking in areas where the chemical is used should be strictly prohibited to prevent ingestion. echemi.com Emergency resources, including safety showers and eyewash stations, must be readily accessible in the immediate vicinity of the workstation. fishersci.com

In the event of a spill, the area should be evacuated if necessary, and ignition sources should be controlled. For small spills, absorbent materials can be used to contain the substance, which should then be swept up and placed into suitable, labeled containers for disposal. fishersci.com

Industrial Scale Handling and Storage

On an industrial scale, the principles of safe handling remain the same but are applied to larger quantities and potentially more complex operations. Automated and enclosed systems are often employed to minimize direct human contact with the compound.

Proper storage is critical to maintaining the stability of this compound and preventing accidents. Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. echemi.comfishersci.com

Waste Classification and Disposal in Research Settings

Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous or non-hazardous waste. fishersci.com Due to its characteristics, this compound would likely be classified as hazardous waste. All disposal must be conducted in strict accordance with local, regional, and national hazardous waste regulations. fishersci.comchemscene.com

In a research setting, waste containing this compound should be collected in designated, properly labeled, and sealed containers for disposal by a licensed chemical waste management company. fishersci.com Disposal into the sewer system is not appropriate for this type of chemical. unodc.org

Industrial Waste Management and Environmental Considerations

Industrial wastewater containing nitroaromatic compounds is considered a significant environmental pollutant. mdpi.com Therefore, industrial facilities using this compound must implement robust wastewater treatment and waste disposal procedures. The presence of both a halogen (bromine) and a nitro group on an aromatic ring system suggests that the compound may be resistant to natural degradation and could pose a threat to aquatic ecosystems if released without proper treatment. researchgate.net

Biological treatment methods have been explored for wastewater containing nitroaromatic compounds and have been shown to be effective and environmentally friendly. mdpi.com These processes often involve the microbial degradation of the compounds. mdpi.comresearchgate.net For halogenated compounds, bioremediation can sometimes be achieved through pathways like reductive dehalogenation. researchgate.net However, the specific biodegradability of this compound would need to be assessed to determine the most effective treatment method.

Incineration at a permitted hazardous waste facility is a common disposal method for solid organic chemical waste. This process must be carried out in a controlled manner to ensure complete combustion and to scrub any harmful gases, such as nitrogen oxides and hydrogen bromide, that may be produced during thermal decomposition. fishersci.com Another option for disposal is a specially engineered landfill designed for hazardous waste, but this is generally a less preferred method compared to destruction technologies. unodc.org

The development of "green chemistry" approaches for the synthesis and use of quinoline derivatives aims to reduce the environmental impact by minimizing waste and using less hazardous substances. benthamdirect.comnih.govresearchgate.netijpsjournal.com While these principles are more often applied to synthesis, they also inform the lifecycle of a chemical, including its ultimate disposal, encouraging the design of molecules that are less harmful to the environment.

Q & A

Q. What are the optimal synthetic routes for preparing 7-Bromo-3-nitroquinolin-4-ol?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline backbone. Bromination at the 7-position can be achieved using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under radical or electrophilic conditions. Subsequent nitration at the 3-position requires careful control of reaction temperature (0–5°C) and nitric acid/sulfuric acid mixtures to avoid over-nitration. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For analogous bromo-nitro compounds, yields of 60–75% are reported under inert atmospheres .

Q. How should researchers interpret spectroscopic data (NMR, IR) for this compound?

  • Methodological Answer :
  • ¹H NMR : Expect deshielding effects from electron-withdrawing groups (Br, NO₂). For example, the hydroxyl proton (4-OH) may appear as a broad singlet near δ 9.6–10.0 ppm. Aromatic protons adjacent to Br/NO₂ will split into doublets or doublets of doublets (e.g., δ 8.2–8.5 ppm for H-5 and H-8) .
  • IR : Strong absorption bands at ~1540 cm⁻¹ (C-NO₂ asymmetric stretching) and ~1350 cm⁻¹ (symmetric NO₂ stretch). The phenolic O-H stretch appears as a broad peak near 3300–3500 cm⁻¹ .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to its nitro and phenolic groups. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Periodic TLC analysis (silica gel, UV detection) is recommended to monitor degradation. Avoid prolonged exposure to acidic/basic conditions, as nitro groups may hydrolyze .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Use complementary techniques:
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography to resolve ambiguous substitution patterns (if crystals are obtainable).
  • Variable-temperature NMR to identify dynamic effects (e.g., hindered rotation of NO₂ groups).
    Cross-reference with literature data for analogous bromo-nitroquinolines .

Q. What experimental design principles apply to studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura coupling:
  • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with aryl boronic acids (e.g., 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester ).
  • Optimize solvent (DMF/toluene mixtures) and base (K₂CO₃ or Cs₂CO₃) to enhance reactivity.
  • Monitor reaction progress via HPLC to detect side products (e.g., debromination).
  • Post-reaction purification requires careful pH control to isolate the coupled product .

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, predicting electrophilic/nucleophilic sites.
  • Compare computed NMR chemical shifts (GIAO method) with experimental data to validate structural assignments.
  • Use molecular docking to explore interactions with biological targets (e.g., kinase enzymes), guided by substituent effects from the bromo and nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.